molecular formula C73H136N2O22P2 B1239831 [(3R)-1-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-4-[(3R)-3-hydroxydecoxy]-5-(3-oxotetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-6-(methoxymethyl)-3-(3-oxotetradecanoylamino)-5-phosphonooxyoxan-4-yl]oxydecan-3-yl] (Z)-dodec-5-enoate CAS No. 162679-36-9

[(3R)-1-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-4-[(3R)-3-hydroxydecoxy]-5-(3-oxotetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-6-(methoxymethyl)-3-(3-oxotetradecanoylamino)-5-phosphonooxyoxan-4-yl]oxydecan-3-yl] (Z)-dodec-5-enoate

Cat. No. B1239831
CAS RN: 162679-36-9
M. Wt: 1455.8 g/mol
InChI Key: GDODKYPBSZCPOO-XFMGTHRKSA-N
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Description

E5531 is an endotoxin antagonist.

Scientific Research Applications

Synthesis Techniques and Applications

  • Reductive Ring Opening and Carbohydrate Synthesis : The reductive oxa ring opening of certain cyclic ketones has been applied in the synthesis of carbohydrate derivatives. This technique demonstrates the potential of this compound in synthesizing complex carbohydrates, which have wide applications in medicinal chemistry and drug design (Cossy et al., 1995).

  • Building Blocks for Prostanoids : Chiral 7-oxabicyclo[2.2.1]heptane derivatives have been synthesized and studied for their potential in prostanoid synthesis. This shows the role of this compound in creating molecules with potential biological activity, particularly in the area of inflammation and cardiovascular health (Valiullina et al., 2019).

  • Synthesis of Sugar Imines : Research into synthesizing novel sugar imine molecules using click chemistry demonstrates the compound's versatility in creating complex molecular structures, which could have implications in the field of biochemistry and pharmaceuticals (Mohammed et al., 2020).

Physical Properties and Stability Studies

  • Solubility Studies : Studies on the solubility of various saccharides, including those structurally related to the compound , provide insights into their physical properties, which is crucial for their application in solution-based processes in the pharmaceutical and food industries (Gong et al., 2012).

properties

CAS RN

162679-36-9

Product Name

[(3R)-1-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-4-[(3R)-3-hydroxydecoxy]-5-(3-oxotetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-6-(methoxymethyl)-3-(3-oxotetradecanoylamino)-5-phosphonooxyoxan-4-yl]oxydecan-3-yl] (Z)-dodec-5-enoate

Molecular Formula

C73H136N2O22P2

Molecular Weight

1455.8 g/mol

IUPAC Name

[(3R)-1-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-4-[(3R)-3-hydroxydecoxy]-5-(3-oxotetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-6-(methoxymethyl)-3-(3-oxotetradecanoylamino)-5-phosphonooxyoxan-4-yl]oxydecan-3-yl] (Z)-dodec-5-enoate

InChI

InChI=1S/C73H136N2O22P2/c1-7-12-17-22-25-28-31-36-40-45-58(77)53-63(79)74-66-70(90-51-49-57(76)44-39-34-20-15-10-4)68(82)61(94-73(66)97-99(86,87)88)56-92-72-67(75-64(80)54-59(78)46-41-37-32-29-26-23-18-13-8-2)71(69(96-98(83,84)85)62(95-72)55-89-6)91-52-50-60(47-42-35-21-16-11-5)93-65(81)48-43-38-33-30-27-24-19-14-9-3/h30,33,57,60-62,66-73,76,82H,7-29,31-32,34-56H2,1-6H3,(H,74,79)(H,75,80)(H2,83,84,85)(H2,86,87,88)/b33-30-/t57-,60-,61-,62-,66-,67-,68-,69-,70-,71-,72-,73-/m1/s1

InChI Key

GDODKYPBSZCPOO-XFMGTHRKSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC(=O)CCC/C=C\CCCCCC)NC(=O)CC(=O)CCCCCCCCCCC)O)OCC[C@@H](CCCCCCC)O

SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC(=O)CCCC=CCCCCCC)NC(=O)CC(=O)CCCCCCCCCCC)O)OCCC(CCCCCCC)O

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC(=O)CCCC=CCCCCCC)NC(=O)CC(=O)CCCCCCCCCCC)O)OCCC(CCCCCCC)O

Other CAS RN

162679-36-9

synonyms

E 5531
E-5531
E5531

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3R)-1-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-4-[(3R)-3-hydroxydecoxy]-5-(3-oxotetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-6-(methoxymethyl)-3-(3-oxotetradecanoylamino)-5-phosphonooxyoxan-4-yl]oxydecan-3-yl] (Z)-dodec-5-enoate
Reactant of Route 2
[(3R)-1-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-4-[(3R)-3-hydroxydecoxy]-5-(3-oxotetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-6-(methoxymethyl)-3-(3-oxotetradecanoylamino)-5-phosphonooxyoxan-4-yl]oxydecan-3-yl] (Z)-dodec-5-enoate
Reactant of Route 3
[(3R)-1-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-4-[(3R)-3-hydroxydecoxy]-5-(3-oxotetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-6-(methoxymethyl)-3-(3-oxotetradecanoylamino)-5-phosphonooxyoxan-4-yl]oxydecan-3-yl] (Z)-dodec-5-enoate
Reactant of Route 4
Reactant of Route 4
[(3R)-1-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-4-[(3R)-3-hydroxydecoxy]-5-(3-oxotetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-6-(methoxymethyl)-3-(3-oxotetradecanoylamino)-5-phosphonooxyoxan-4-yl]oxydecan-3-yl] (Z)-dodec-5-enoate
Reactant of Route 5
[(3R)-1-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-4-[(3R)-3-hydroxydecoxy]-5-(3-oxotetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-6-(methoxymethyl)-3-(3-oxotetradecanoylamino)-5-phosphonooxyoxan-4-yl]oxydecan-3-yl] (Z)-dodec-5-enoate
Reactant of Route 6
[(3R)-1-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-4-[(3R)-3-hydroxydecoxy]-5-(3-oxotetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-6-(methoxymethyl)-3-(3-oxotetradecanoylamino)-5-phosphonooxyoxan-4-yl]oxydecan-3-yl] (Z)-dodec-5-enoate

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